3-(2,5-Difluorophenyl)-5-hydroxyisoxazole
Description
3-(2,5-Difluorophenyl)-5-hydroxyisoxazole is a fluorinated isoxazole derivative characterized by a hydroxyl group at the 5-position and a 2,5-difluorophenyl substituent at the 3-position of the isoxazole ring. The compound’s structure combines electron-withdrawing fluorine atoms with the aromatic and hydrogen-bonding capabilities of the hydroxyisoxazole scaffold, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-2-7(11)6(3-5)8-4-9(13)14-12-8/h1-4,12H |
InChI Key |
MDDWTJUGZFQNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=O)ON2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-5-hydroxyisoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted phenyl derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
3-(2,5-Difluorophenyl)-5-hydroxyisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .
Comparison with Similar Compounds
Research Implications and Gaps
- Physicochemical Properties : The hydroxyl group may improve aqueous solubility relative to esterified analogs, but experimental validation (e.g., logP, pKa) is needed.
Biological Activity
3-(2,5-Difluorophenyl)-5-hydroxyisoxazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a difluorophenyl group and an isoxazole ring, which are crucial for its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. Research indicates that derivatives of isoxazole exhibit significant activity against various Gram-positive bacteria and fungi. For instance, a related study demonstrated that certain isoxazole derivatives showed promising results against multidrug-resistant pathogens such as Staphylococcus aureus and Candida auris .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Isoxazole Derivative | Candida auris | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions. For example, a related compound was shown to significantly reduce cell viability in A549 human lung cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Cell Viability |
|---|---|---|---|
| This compound | A549 | TBD | TBD |
| Related Isoxazole Derivative | Glioblastoma | TBD | TBD |
The proposed mechanisms by which this compound exerts its biological activity include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cellular Metabolism : By affecting metabolic pathways, these compounds can induce stress responses leading to cell death.
- Targeting Specific Enzymes : Some studies suggest that isoxazole derivatives may inhibit key enzymes involved in microbial resistance.
Case Studies
- Antimicrobial Efficacy : In a recent study focusing on the efficacy of various isoxazole derivatives against resistant strains, it was observed that compounds with fluorinated phenyl groups exhibited enhanced activity against Acinetobacter baumannii and Klebsiella pneumoniae .
- Cancer Cell Line Studies : In vitro studies using A549 lung cancer cells demonstrated that treatment with isoxazole derivatives resulted in significant apoptosis rates, indicating their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
